Rivastigmin D6

Übersicht

Beschreibung

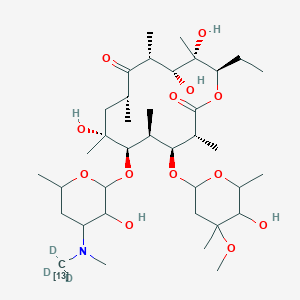

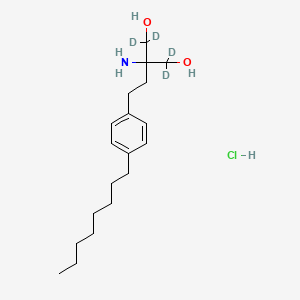

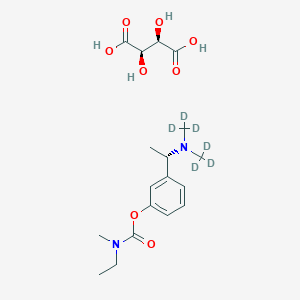

Rivastigmin-d6 (Tartrat) ist eine deuterierte Form von Rivastigmin-Tartrat, einem reversiblen Cholinesterase-Inhibitor, der hauptsächlich zur Behandlung von leichter bis mittelschwerer Demenz im Zusammenhang mit Alzheimer- und Parkinson-Krankheiten eingesetzt wird . Die deuterierte Version, Rivastigmin-d6, wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von Rivastigmin verwendet .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Rivastigmin-d6 (Tartrat) beinhaltet die Einarbeitung von Deuteriumatomen in das Rivastigminmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beginnt mit der Synthese des deuterierten Zwischenprodukts, gefolgt von der Bildung des Endprodukts durch Veresterung und Salzbildung mit Weinsäure .

Industrielle Produktionsmethoden: Die industrielle Produktion von Rivastigmin-d6 (Tartrat) beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von deuterierten Reagenzien und Lösungsmitteln, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .

Wissenschaftliche Forschungsanwendungen

Rivastigmin-d6 (Tartrat) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

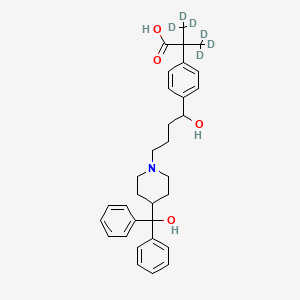

Chemie: Wird als interner Standard in der analytischen Chemie zur Quantifizierung von Rivastigmin in biologischen Proben verwendet.

Biologie: Hilft beim Studium der Pharmakokinetik und des Metabolismus von Rivastigmin in biologischen Systemen.

Medizin: Wird in der klinischen Forschung eingesetzt, um die Wirksamkeit und Sicherheit von Rivastigmin bei der Behandlung neurodegenerativer Erkrankungen zu verstehen.

Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen eingesetzt, die Rivastigmin enthalten

5. Wirkmechanismus

Rivastigmin-d6 (Tartrat) übt seine Wirkung aus, indem es Cholinesterase-Enzyme, insbesondere Acetylcholinesterase und Butyrylcholinesterase, hemmt. Diese Hemmung erhöht die Konzentration von Acetylcholin im synaptischen Spalt und verstärkt die cholinerge Neurotransmission. Die erhöhten Acetylcholinspiegel helfen, die kognitiven Symptome im Zusammenhang mit Alzheimer- und Parkinson-Krankheiten zu lindern .

Ähnliche Verbindungen:

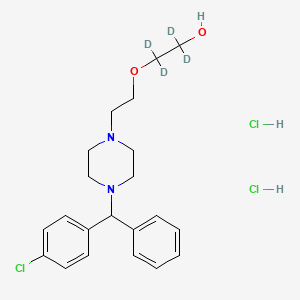

Donepezil: Ein weiterer Cholinesterase-Inhibitor, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird. Im Gegensatz zu Rivastigmin hemmt Donepezil selektiv Acetylcholinesterase.

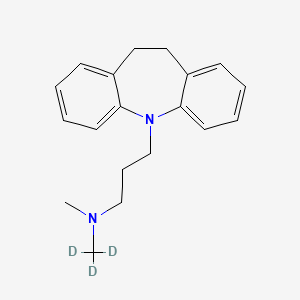

Galantamin: Ein Cholinesterase-Inhibitor, der auch nikotinische Rezeptoren moduliert und so zusätzliche therapeutische Vorteile bietet.

Tacrin: Ein älterer Cholinesterase-Inhibitor mit einer höheren Inzidenz von Hepatotoxizität

Einzigartigkeit von Rivastigmin-d6 (Tartrat): Rivastigmin-d6 (Tartrat) ist einzigartig aufgrund seiner dualen Hemmung von Acetylcholinesterase und Butyrylcholinesterase, was breitere therapeutische Wirkungen ermöglichen kann. Darüber hinaus bietet die deuterierte Form Vorteile in analytischen Anwendungen und ermöglicht eine genauere Quantifizierung in der Massenspektrometrie aufgrund ihrer eindeutigen Isotopensignatur .

Wirkmechanismus

Target of Action

Rivastigmine D6 primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Mode of Action

Rivastigmine D6 is a selective, reversible inhibitor of AChE and BuChE . By inhibiting these enzymes, it prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . This enhances cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine D6 is the cholinergic pathway . By inhibiting AChE and BuChE, Rivastigmine D6 increases the levels of acetylcholine, enhancing the transmission of signals in the cholinergic neurons . This can help compensate for the loss of functioning cholinergic neurons seen in conditions like Alzheimer’s disease .

Pharmacokinetics

Rivastigmine D6 is rapidly and completely absorbed from the gastrointestinal tract . Its absolute bioavailability is approximately 36–40%, and peak plasma concentrations are attained in approximately 1 hour following oral administration . These properties impact the bioavailability of Rivastigmine D6, influencing its therapeutic effects .

Result of Action

The increased concentration of acetylcholine resulting from the action of Rivastigmine D6 can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease and Parkinson’s disease dementia, where there is a deficiency of acetylcholine .

Action Environment

The action of Rivastigmine D6 is primarily in the central nervous system, as it can cross the brain-blood barrier . A minor proportion of rivastigmine d6 can also act at the neuromuscular junction, although its clinical effects at this level are negligible . The efficacy and stability of Rivastigmine D6 can be influenced by various environmental factors, including the patient’s overall health status and the presence of other medications .

Safety and Hazards

Rivastigmine may cause serious side effects. It is fatal if swallowed, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Zukünftige Richtungen

Rivastigmine, in particular transdermal administration due to greater tolerability, has the best evidence for treatment of cognitive impairment in Parkinson’s disease dementia (PDD) . Evidence for other acetylcholinesterase inhibitors and memantine is mostly supportive but less conclusive . Research is ongoing to overcome this unmet need for treatment options for cognitive symptoms of PDD .

Biochemische Analyse

Biochemical Properties

Rivastigmine D6 plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . This interaction increases the concentration of acetylcholine, a neurotransmitter, in the brain .

Cellular Effects

Rivastigmine D6 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting cholinesterase, it increases the concentration of acetylcholine, enhancing cholinergic neurotransmission in regions of the brain responsible for cognition .

Molecular Mechanism

The molecular mechanism of action of Rivastigmine D6 involves binding reversibly with and inactivating cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses . It also directs APP processing away from BACE1 and towards α-secretases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rivastigmine D6 change over time. Studies have shown that Rivastigmine D6 improves cognition and activities of daily living in patients with Alzheimer’s disease . Gastrointestinal adverse events limit the dose in which it can be given .

Dosage Effects in Animal Models

In animal models, the effects of Rivastigmine D6 vary with different dosages. Rivastigmine D6 dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases . High doses may lead to undesired effects of modifying cholinesterase .

Metabolic Pathways

Rivastigmine D6 is involved in the metabolic pathway of acetylcholine. It inhibits the metabolism of acetylcholine, thereby increasing its levels .

Transport and Distribution

Rivastigmine D6 is transported and distributed within cells and tissues. It crosses the blood-brain barrier readily, with peak CSF concentrations observed 1.4-2.6 h post-dose .

Subcellular Localization

It is known that Rivastigmine D6 readily crosses the blood-brain barrier, suggesting it may localize within brain cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rivastigmine-d6 (tartrate) involves the incorporation of deuterium atoms into the rivastigmine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by the formation of the final product through esterification and salt formation with tartaric acid .

Industrial Production Methods: Industrial production of Rivastigmine-d6 (tartrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, followed by purification steps such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rivastigmin-d6 (Tartrat) unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Rivastigmin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

Substitution: Rivastigmin-d6 kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Carbamoylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Alkohole werden häufig bei Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von Rivastigmin, die mit Techniken wie Massenspektrometrie und Chromatographie analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike rivastigmine, donepezil selectively inhibits acetylcholinesterase.

Galantamine: A cholinesterase inhibitor that also modulates nicotinic receptors, providing additional therapeutic benefits.

Tacrine: An older cholinesterase inhibitor with a higher incidence of hepatotoxicity

Uniqueness of Rivastigmine-d6 (tartrate): Rivastigmine-d6 (tartrate) is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, which may provide broader therapeutic effects. Additionally, the deuterated form offers advantages in analytical applications, providing more accurate quantification in mass spectrometry due to its distinct isotopic signature .

Eigenschaften

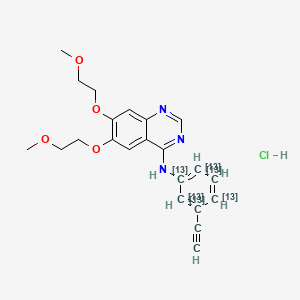

IUPAC Name |

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.